molecular formula C11H15ClF6N5OP B7797936 [(6-Chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride

[(6-Chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride

Cat. No. B7797936
M. Wt: 413.69 g/mol
InChI Key: WDKBRWKGVLPJPN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

[(6-Chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride is a useful research compound. Its molecular formula is C11H15ClF6N5OP and its molecular weight is 413.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(6-Chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(6-Chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 6-chlorobenzotriazole with dimethylformamide dimethyl acetal, followed by reaction with pentafluorophenylphosphine and fluoride.

Starting Materials
6-chlorobenzotriazole, dimethylformamide dimethyl acetal, pentafluorophenylphosphine, fluoride

Reaction
6-chlorobenzotriazole is reacted with dimethylformamide dimethyl acetal in the presence of a base to form the intermediate [(6-Chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene], The intermediate is then reacted with pentafluorophenylphosphine in the presence of a base to form the compound [(6-Chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;pentafluoro-lambda5-phosphane, Finally, the compound is treated with fluoride to form the desired product [(6-Chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride

properties

IUPAC Name

[(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;pentafluoro-λ5-phosphane;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN5O.F5P.FH/c1-15(2)11(16(3)4)18-17-10-7-8(12)5-6-9(10)13-14-17;1-6(2,3,4)5;/h5-7H,1-4H3;;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKBRWKGVLPJPN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1.[F-].FP(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF6N5OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-Chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride

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